N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide
Description
Properties
Molecular Formula |
C9H10FN3O |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
N-(5-fluoropyridin-3-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10FN3O/c10-7-1-8(5-12-4-7)13-9(14)6-2-11-3-6/h1,4-6,11H,2-3H2,(H,13,14) |
InChI Key |
WBDODHINEFGOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC(=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Azetidine-3-carboxamide with 5-Fluoronicotinaldehyde
The most widely reported method involves reductive amination between azetidine-3-carboxamide and 5-fluoronicotinaldehyde. This one-pot reaction typically employs sodium triacetoxyborohydride (STAB) as the reducing agent in dichloromethane at 0–25°C. A 2024 patent (WO2018108954A1) detailed the use of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate as a protected intermediate, which undergoes deprotection with trifluoroacetic acid (TFA) to yield the free amine. Subsequent coupling with 5-fluoronicotinaldehyde in the presence of STAB achieved a 78% isolated yield after purification via flash chromatography.
Critical parameters include:
Suzuki-Miyaura Cross-Coupling of Bromoazetidine with Fluoropyridine Boronic Esters
An alternative route utilizes palladium-catalyzed cross-coupling between 3-bromoazetidine-1-carboxamide and 5-fluoropyridin-3-ylboronic acid. A 2023 study (PMC9921373) demonstrated this method using Pd(PPh3)4 as the catalyst and potassium carbonate as the base in a dioxane/water mixture at 80°C. The reaction achieved 82% yield with a catalyst loading of 2 mol%, highlighting the efficiency of this approach for constructing the C–N bond.
Mechanistic considerations :
Solid-Phase Synthesis for High-Throughput Production
Recent advancements in combinatorial chemistry have enabled solid-phase synthesis using Wang resin-functionalized azetidine-3-carboxylic acid. After activation with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), 5-fluoropyridin-3-amine is coupled in DMF at 50°C. Cleavage with TFA/water (95:5) yields the target compound with 91% purity (HPLC). This method’s scalability makes it advantageous for drug discovery pipelines requiring milligram-to-gram quantities.
Reaction Optimization and Yield Enhancement Strategies
Design of Experiments (DoE) for Parameter Screening
A 2025 study applied fractional factorial designs to optimize the reductive amination route, identifying four critical factors:
-
STAB equivalents (1.2–2.0 eq)
-
Reaction time (4–24 h)
-
Solvent (dichloromethane vs. THF)
-
Temperature (0°C vs. 25°C)
The optimized conditions (1.5 eq STAB, 12 h, dichloromethane, 0°C) increased yields from 68% to 83% while reducing impurities to <2%.
Solvent and Catalyst Systems in Cross-Coupling Reactions
Comparative studies of Suzuki-Miyaura coupling solvents revealed:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Dioxane/water | 2.2/80.1 | 82 | 5 |
| Toluene/water | 2.4/80.1 | 71 | 12 |
| DMF/water | 36.7/80.1 | 65 | 18 |
Polar aprotic solvents like DMF increased palladium nanoparticle aggregation, reducing catalytic activity.
Analytical Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR (400 MHz, DMSO-d6) of this compound exhibits:
-
δ 8.41 (d, J = 2.6 Hz, 1H, Py-H2)
-
δ 8.32 (dt, J = 8.7, 2.6 Hz, 1H, Py-H6)
-
δ 7.52 (dd, J = 8.7, 2.6 Hz, 1H, Py-H4)
-
δ 4.12–4.08 (m, 1H, Azetidine-H3)
-
δ 3.72–3.68 (m, 2H, Azetidine-H2, H4)
-
δ 3.21–3.17 (m, 2H, Azetidine-H1, H5)
15N-NMR confirmed the carboxamide’s nitrogen at δ −267.3 ppm, consistent with secondary amides.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluoropyridine ring, potentially converting it to a tetrahydropyridine derivative.
Substitution: N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide can participate in nucleophilic substitution reactions, especially at the fluorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, this compound is investigated for its interactions with various biological targets, including enzymes and receptors, due to its structural similarity to biologically active molecules.
Medicine
The compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the azetidine ring can influence the compound’s pharmacokinetic properties. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability compared to bulkier halogens (Br, I), which may enhance steric hindrance .
Comparison with Azetidine/Pyrrolidine Carboxamides
The azetidine carboxamide motif is distinct from pyrrolidine (5-membered ring) derivatives. A notable example is ivosidenib, an FDA-approved IDH1 inhibitor containing a pyrrolidine-2-carboxamide group linked to a 5-fluoropyridine:
Structural Implications :
- Pyrrolidine’s larger ring offers flexibility, which may explain ivosidenib’s efficacy in targeting IDH1 .
- Functional Groups : Both compounds share a fluoropyridine moiety, but the azetidine’s 3-carboxamide vs. pyrrolidine’s 2-carboxamide alters spatial orientation at the binding site.
Biological Activity
N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an azetidine ring and a fluoropyridine moiety. The presence of fluorine enhances its metabolic stability and binding affinity to biological targets, making it a valuable candidate for drug development.
| Property | Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 201.2 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound can modulate specific molecular pathways, potentially inhibiting or activating target proteins, which leads to downstream effects on cellular processes.
Interaction with Biological Targets
- Enzyme Inhibition : This compound has shown promise in inhibiting enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Receptor Modulation : It may also interact with receptors associated with cancer progression, making it a candidate for oncology applications.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound:
-
Anti-Cancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 5.2 Apoptosis induction A549 (Lung) 4.8 Cell cycle arrest - Anti-Microbial Properties : The compound has also been tested for antimicrobial activity against several pathogens, showing significant inhibition against Gram-positive bacteria.
Case Studies
- Study on Anti-inflammatory Effects : A research study published in the Journal of Medicinal Chemistry reported that this compound reduced pro-inflammatory cytokine production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Cancer Therapeutics Development : Another study focused on the synthesis of derivatives of this compound, highlighting its structural modifications that enhanced potency against specific cancer targets .
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound Name | Activity Profile |
|---|---|
| N-(5-Chloropyridin-3-yl)azetidine-3-carboxamide | Moderate anti-cancer activity |
| N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide | Lower metabolic stability |
The fluorine substitution in this compound significantly enhances its binding interactions compared to chloro or bromo analogs, leading to improved efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide, and what reaction conditions are critical for optimizing yield?
- The compound is typically synthesized via multi-step reactions starting from fluoropyridine derivatives and azetidine precursors. Key steps include:
- Coupling reactions : Amide bond formation between 5-fluoropyridine-3-amine and azetidine-3-carboxylic acid derivatives using coupling agents like EDC/HOBt or DCC .
- Solvent/base selection : Reactions often employ aprotic solvents (e.g., DMF, THF) with bases such as K₂CO₃ or Et₃N to deprotonate intermediates .
- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC and NMR .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the fluoropyridine and azetidine moieties .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What are the primary biological targets or mechanisms associated with this compound?
- IDH1 Inhibition : Structural analogs (e.g., AG-120/ivosidenib) inhibit mutant isocitrate dehydrogenase 1 (IDH1), a therapeutic target in acute myeloid leukemia .
- Kinase Modulation : Fluoropyridine-azetidine hybrids interact with kinase domains, affecting pathways like PI3K/AKT/mTOR .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or side-product formation during synthesis?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocyclic systems .
- Temperature control : Stepwise heating (e.g., 80–120°C) minimizes decomposition of heat-sensitive intermediates .
- Protecting groups : Use of tert-butyloxycarbonyl (Boc) groups on azetidine prevents unwanted side reactions .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
- Fluorine positioning : The 5-fluoro group on pyridine enhances metabolic stability and target binding via hydrophobic interactions .
- Azetidine modifications : Introducing methyl or carbonyl groups to the azetidine ring improves solubility and bioavailability .
- Case study : Replacing the fluoropyridine with bromo/chloro analogs reduces IDH1 inhibition, highlighting fluorine’s electronic effects .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Purity vs. activity : Discrepancies may arise from impurities; re-test compounds after HPLC purification and validate via dose-response assays .
- Assay conditions : Standardize cell lines (e.g., use IDH1-mutant TF-1 cells for AG-120-like activity) and control for off-target effects .
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) clarifies binding modes and explains variability in inhibition data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
